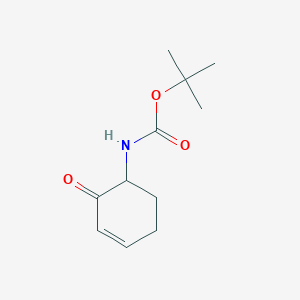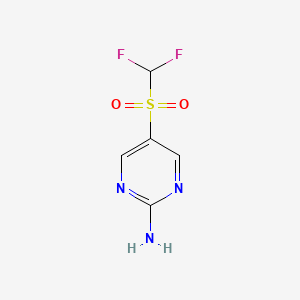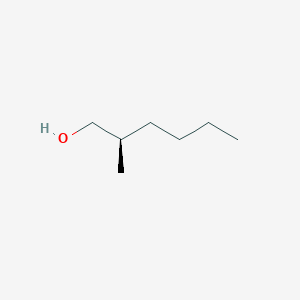
(R)-2-Methyl-1-hexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Methylhexan-1-ol: is an organic compound belonging to the class of alcohols. It is a chiral molecule with the molecular formula C7H16O. The compound is characterized by a hydroxyl group (-OH) attached to the second carbon of a hexane chain, with a methyl group (-CH3) substituent on the same carbon. The (2R) designation indicates the specific stereochemistry of the molecule, meaning the hydroxyl group is positioned in a specific three-dimensional orientation.
准备方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (2R)-2-Methylhexan-1-ol involves the Grignard reaction. This process typically starts with the reaction of 2-methylhexan-2-one with a Grignard reagent such as methylmagnesium bromide in an ether solvent. The reaction is followed by hydrolysis to yield the desired alcohol.
Reduction of Ketones: Another method involves the reduction of 2-methylhexan-2-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone group to a hydroxyl group, producing (2R)-2-Methylhexan-1-ol.
Industrial Production Methods: Industrial production of (2R)-2-Methylhexan-1-ol often involves large-scale reduction processes using catalytic hydrogenation. This method employs catalysts such as palladium on carbon (Pd/C) under high pressure and temperature to achieve efficient conversion of ketones to alcohols.
化学反应分析
Types of Reactions:
Oxidation: (2R)-2-Methylhexan-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group in (2R)-2-Methylhexan-1-ol can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) to form alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: 2-Methylhexan-2-one or 2-Methylhexanoic acid.
Reduction: 2-Methylhexane.
Substitution: 2-Chloro-2-methylhexane.
科学研究应用
Chemistry: (2R)-2-Methylhexan-1-ol is used as a chiral building block in the synthesis of various complex organic molecules. Its stereochemistry makes it valuable in the production of enantiomerically pure compounds.
Biology: In biological research, (2R)-2-Methylhexan-1-ol is used as a reference compound in studies involving chiral recognition and enantioselective processes.
Medicine: The compound is investigated for its potential use in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry for biological activity.
Industry: In the industrial sector, (2R)-2-Methylhexan-1-ol is used as a solvent and an intermediate in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of (2R)-2-Methylhexan-1-ol involves its interaction with various molecular targets depending on its application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding, nucleophilic substitution, and oxidation-reduction processes. The stereochemistry of the molecule plays a crucial role in its reactivity and interaction with other chiral molecules.
相似化合物的比较
(2S)-2-Methylhexan-1-ol: The enantiomer of (2R)-2-Methylhexan-1-ol with opposite stereochemistry.
2-Methylhexan-2-ol: A structural isomer with the hydroxyl group on the second carbon but without specific stereochemistry.
Hexan-1-ol: A similar alcohol with a straight-chain structure but without the methyl substituent.
Uniqueness: (2R)-2-Methylhexan-1-ol is unique due to its specific (2R) stereochemistry, which imparts distinct physical and chemical properties compared to its enantiomer and other isomers. This stereochemistry is crucial in applications requiring chiral purity and specific interactions with biological targets.
属性
分子式 |
C7H16O |
|---|---|
分子量 |
116.20 g/mol |
IUPAC 名称 |
(2R)-2-methylhexan-1-ol |
InChI |
InChI=1S/C7H16O/c1-3-4-5-7(2)6-8/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |
InChI 键 |
LCFKURIJYIJNRU-SSDOTTSWSA-N |
手性 SMILES |
CCCC[C@@H](C)CO |
规范 SMILES |
CCCCC(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


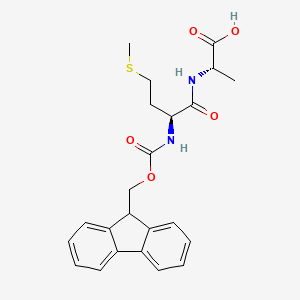
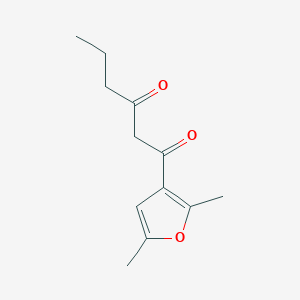
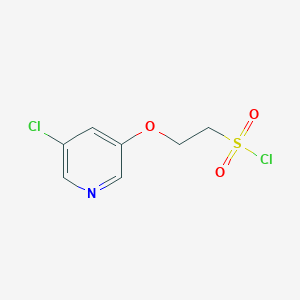
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylicacid,trans](/img/structure/B15315633.png)
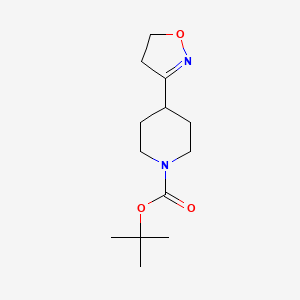

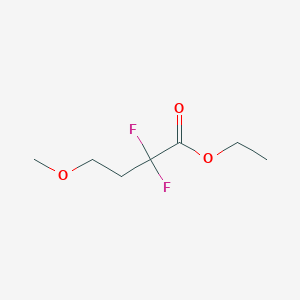
![Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate](/img/structure/B15315648.png)
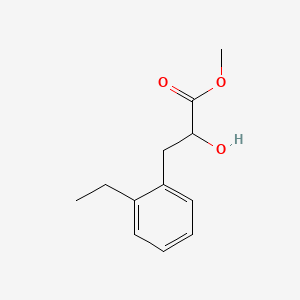
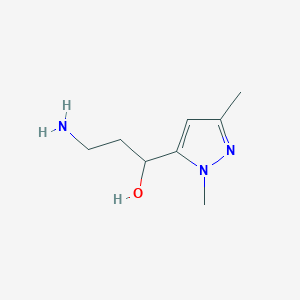
![(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine](/img/structure/B15315656.png)
